Cas no 219718-86-2 (Potassium 4-methyl-beta-styryltrifluoroborate)

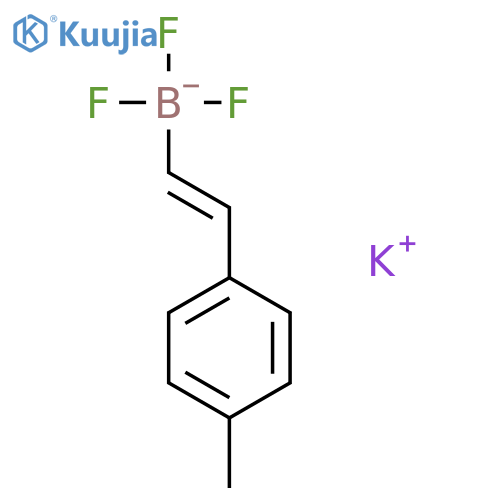

219718-86-2 structure

商品名:Potassium 4-methyl-beta-styryltrifluoroborate

Potassium 4-methyl-beta-styryltrifluoroborate 化学的及び物理的性質

名前と識別子

-

- Potassium 4-methyl-beta-styryltrifluoroborate

- 4-Methyl-beta-styryltrifluoroboric acid potassium salt

- Potassium 4-methyl-β-styryltrifluoroborate

- potassium,trifluoro-[2-(4-methylphenyl)ethenyl]boranuide

- CTK8E9104

- Potassium (E)-trifluoro(4-methylstyryl)borate

- CS-0210719

- 219718-86-2

- starbld0005576

- Potassium 4-methyl- beta -styryltrifluoroborate

- potassium;trifluoro-[(E)-2-(4-methylphenyl)ethenyl]boranuide

-

- インチ: InChI=1S/C9H9BF3.K/c1-8-2-4-9(5-3-8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+;

- InChIKey: IHPTVBKDBKCIOO-UHDJGPCESA-N

- ほほえんだ: [K+].CC1C=CC(/C=C/[B-](F)(F)F)=CC=1

- BRN: 7783635

計算された属性

- せいみつぶんしりょう: 224.03900

- どういたいしつりょう: 224.0386464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 色と性状: 白色固体

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 0.00000

- LogP: 3.39480

- ようかいせい: 水に溶ける

Potassium 4-methyl-beta-styryltrifluoroborate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB180464-1 g |

Potassium 4-methyl-?-styryltrifluoroborate |

219718-86-2 | 1g |

€78.00 | 2022-09-01 | ||

| abcr | AB180464-5 g |

Potassium 4-methyl-?-styryltrifluoroborate |

219718-86-2 | 5g |

€192.40 | 2022-09-01 | ||

| Ambeed | A1445321-5g |

Potassium (E)-trifluoro(4-methylstyryl)borate |

219718-86-2 | 98% | 5g |

$432.0 | 2025-02-21 | |

| Ambeed | A1445321-1g |

Potassium (E)-trifluoro(4-methylstyryl)borate |

219718-86-2 | 98% | 1g |

$105.0 | 2025-02-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17973-5g |

Potassium 4-methyl-beta-styryltrifluoroborate, 95% |

219718-86-2 | 95% | 5g |

¥2662.00 | 2023-06-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-HU186-200mg |

Potassium 4-methyl-beta-styryltrifluoroborate |

219718-86-2 | 95% | 200mg |

¥374.0 | 2022-07-29 | |

| A2B Chem LLC | AB78491-250mg |

Potassium 4-methyl-beta-styryltrifluoroborate |

219718-86-2 | 98% | 250mg |

$29.00 | 2024-04-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-272064-1g |

Potassium 4-methyl-β-styryltrifluoroborate, |

219718-86-2 | 1g |

¥1121.00 | 2023-09-05 | ||

| A2B Chem LLC | AB78491-1g |

Potassium 4-methyl-beta-styryltrifluoroborate |

219718-86-2 | 98% | 1g |

$77.00 | 2024-04-20 | |

| Aaron | AR003UKN-1g |

Potassium 4-methyl-beta-styryltrifluoroborate |

219718-86-2 | 98% | 1g |

$123.00 | 2025-02-10 |

Potassium 4-methyl-beta-styryltrifluoroborate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

219718-86-2 (Potassium 4-methyl-beta-styryltrifluoroborate) 関連製品

- 201852-49-5(Potassium Trifluoro(E)-2-PhenylvinylBorate(1-))

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:219718-86-2)Potassium 4-methyl-beta-styryltrifluoroborate

清らかである:99%

はかる:5g

価格 ($):389.0